molecular formula C19H23N5O3 B2588096 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903876-63-0

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2588096
CAS No.: 1903876-63-0
M. Wt: 369.425
InChI Key: KPANGCVNJUNDFU-UHFFFAOYSA-N
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Description

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core linked to a piperazine ring, which is further connected to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential therapeutic applications, particularly in neurodegenerative diseases, highlight its significance in medicinal chemistry.

Biological Activity

The compound 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}. The structure features a pyrimidine ring linked to a piperazine moiety and an oxan-4-yloxy-pyridine group, which may influence its biological properties through various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine core and subsequent modifications to introduce the piperazine and oxan groups. A common approach includes:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 2-chloro-6-methylpyrimidin-4-amine.
  • Piperazine Linkage : Reaction with piperazine derivatives under controlled conditions.
  • Introduction of Oxan Group : Employing specific reagents to attach the oxan moiety.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, analogs similar to this compound have been tested against various viruses, demonstrating promising results against chikungunya virus (CHIKV) with EC50 values indicating effective inhibition at low concentrations .

Table 1: Antiviral Activity of Pyrimidine Derivatives

CompoundVirus TypeEC50 (µM)SI (Selectivity Index)
Compound ACHIKV33 ± 79.83
Compound BCHIKV18.61.17
Target CompoundCHIKVTBDTBD

Cytotoxicity Studies

While exploring the antiviral potential, cytotoxicity is a critical parameter. The selectivity index (SI) provides insights into the safety profile of these compounds. For instance, modifications to the side chains significantly affected both antiviral activity and cytotoxicity, with some derivatives showing high cytotoxicity alongside antiviral efficacy .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the pyrimidine ring or piperazine linker have been shown to enhance activity:

  • Substituent Variations : Altering functional groups on the piperazine can lead to increased potency.
  • Positioning of Nitrogen Atoms : The position of nitrogen atoms in the pyrimidine ring has been identified as essential for maintaining antiviral activity.

Table 2: Impact of Structural Modifications on Activity

ModificationChange in ActivityComments
Ethylamine to IsopropylamineIncreased potency but higher cytotoxicityCC50 = 66.4 µM
Shifted nitrogen from R1/3 to R1/2Improved antiviral activitySignificant increase in selectivity

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Chikungunya Virus Inhibition : A study demonstrated that specific analogs inhibited CHIKV replication effectively while maintaining low cytotoxicity levels .
  • Broad-Spectrum Antiviral Properties : Compounds derived from this class have shown activity against multiple viral strains, indicating potential for broad-spectrum applications.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(23-8-10-24(11-9-23)19-20-6-1-7-21-19)15-2-3-17(22-14-15)27-16-4-12-26-13-5-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPANGCVNJUNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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